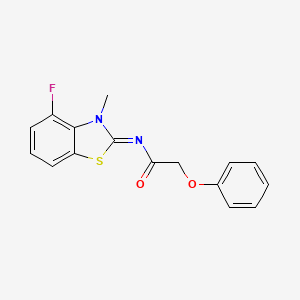![molecular formula C11H13N3O B2962297 5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2379946-34-4](/img/structure/B2962297.png)
5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(3-Methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one , often referred to as PPs , belongs to a family of pyrazolo[1,5-a]pyrimidines. These compounds exhibit significant potential for optical applications due to their tunable photophysical properties and greener synthetic methodologies compared to other fluorophores. PPs are strategically designed molecules with key features that make them attractive for various scientific and technological purposes .
Synthesis Analysis
The synthesis of PPs involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine. This reaction yields 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines in high yields (88–96%). The synthetic protocol is straightforward and employs Cs2CO3 as a base, making it practical for large-scale production .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrazin-4-one core with a 3-methylbut-2-enyl substituent. The fused ring system provides rigidity and contributes to its optical properties. The position of electron-donating or electron-withdrawing groups on the fused ring significantly influences absorption and emission behaviors .
Chemical Reactions Analysis
PPs exhibit good solid-state emission intensities, making them suitable for designing solid-state emitters. Their stability and properties are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G. The electronic structure analysis based on DFT and TD-DFT calculations reveals that electron-donating groups at position 7 favor large absorption/emission intensities due to intramolecular charge transfer (ICT) effects. Conversely, electron-withdrawing groups result in lower intensities .
Physical And Chemical Properties Analysis
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-methylbut-2-enyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(2)4-6-13-7-8-14-10(11(13)15)3-5-12-14/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSXBQAAFYSSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=CN2C(=CC=N2)C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2962215.png)

![4-[4-(2-Chlorobenzyl)piperazin-1-yl]aniline](/img/structure/B2962218.png)
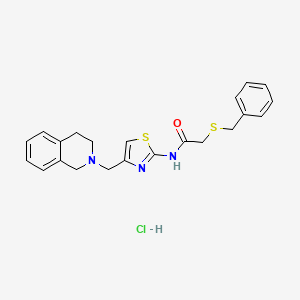


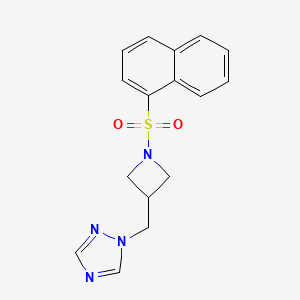
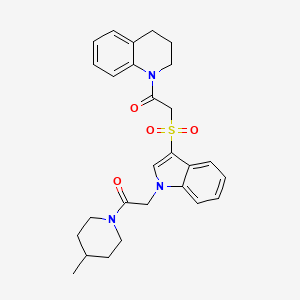
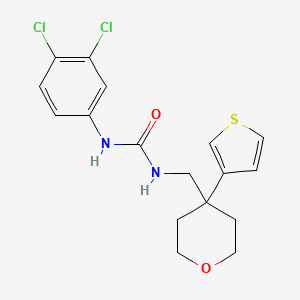
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)

